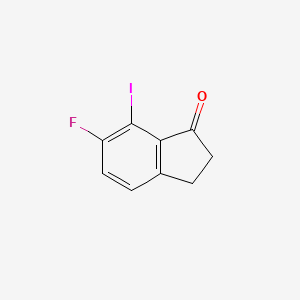

6-Fluoro-7-iodo-2,3-dihydroinden-1-one

Beschreibung

6-Fluoro-7-iodo-2,3-dihydroinden-1-one is a halogen-substituted dihydroindenone derivative characterized by a fused bicyclic structure with fluorine and iodine atoms at positions 6 and 7, respectively.

Eigenschaften

Molekularformel |

C9H6FIO |

|---|---|

Molekulargewicht |

276.05 g/mol |

IUPAC-Name |

6-fluoro-7-iodo-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H6FIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |

InChI-Schlüssel |

WJKLNZMRZYMZDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)C2=C1C=CC(=C2I)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-7-iod-2,3-dihydroinden-1-on beinhaltet typischerweise die Halogenierung von 2,3-Dihydroinden-1-on. Der Prozess beginnt mit der Fluorierung des Indanonrings, gefolgt von der Iodierung. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um die selektive Einführung der Halogenatome an den gewünschten Positionen am Ring zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Fluor-7-iod-2,3-dihydroinden-1-on kann großtechnische Halogenierungsprozesse umfassen, die fortschrittliche chemische Reaktoren und Durchflussverfahren nutzen, um hohe Ausbeuten und Reinheit zu erzielen. Die Wahl der Reagenzien, Katalysatoren und Reaktionsbedingungen wird optimiert, um Wirtschaftlichkeit und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

6-Fluor-7-iod-2,3-dihydroinden-1-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Halogenatome am Indanonring können durch nukleophile oder elektrophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Natriumiodid (NaI) in Aceton oder anderen polaren aprotischen Lösungsmitteln werden für Halogenaustauschreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen, wie Amine oder Ether, in den Indanonring einführen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-7-iod-2,3-dihydroinden-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Vorhandensein von Fluor- und Iodatomen kann die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen. Die beteiligten Pfade können die Hemmung oder Aktivierung enzymatischer Aktivität, die Modulation der Rezeptorsignalisierung oder die Veränderung zellulärer Prozesse umfassen.

Wirkmechanismus

The mechanism of action of 6-Fluoro-7-iodo-2,3-dihydroinden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : Methoxy groups at positions 5 and 6 (e.g., 5,6-dimethoxy derivatives) enhance electron density in the aromatic ring, favoring interactions with enzyme active sites (e.g., acetylcholinesterase in donepezil analogs) .

- Hydroxy vs. Halogen : Hydroxyl-substituted analogs (e.g., 4-Bromo-7-hydroxy-2,3-dihydroinden-1-one) prioritize hydrogen bonding, whereas halogens favor hydrophobic or halogen-bonding interactions .

Pharmacological Activity

Enzyme Inhibition

- MAO-B Inhibition: Indanone derivatives with methoxy or halogen substituents show variable interactions with monoamine oxidase B (MAO-B). For example, 5-methoxy-2,3-dihydroinden-1-one forms hydrogen bonds with CYS:172 and π-σ interactions with LEU:171 in MAO-B, while halogenated analogs may rely on hydrophobic contacts .

- Cholinesterase Inhibition : Donepezil analogs (e.g., 5,6-dimethoxy-2,3-dihydroinden-1-one derivatives) exhibit potent acetylcholinesterase (AChE) inhibition due to methoxy-enhanced π-stacking. Halogenated versions like the target compound may require optimization for similar efficacy .

Cytotoxicity

- Halogenated Derivatives: Bromo- and iodo-substituted indanones (e.g., 4-Bromo-7-hydroxy-2,3-dihydroinden-1-one) demonstrate selective cytotoxicity in cancer cells, likely due to halogen-induced DNA intercalation or topoisomerase inhibition .

- Methoxy Derivatives : 5,6-Dimethoxy analogs are less cytotoxic but more soluble, making them preferable for central nervous system (CNS) drug design .

Biologische Aktivität

6-Fluoro-7-iodo-2,3-dihydroinden-1-one is a derivative of the dihydroindenone class of compounds, which have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 292.06 g/mol. The compound features a unique structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FIO |

| Molecular Weight | 292.06 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that this compound may act as an inhibitor or modulator of specific enzymes and receptors, which are crucial in disease processes such as cancer and inflammation.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes that are overactive in certain cancers.

- Receptor Modulation: It may interact with receptors involved in cell proliferation and apoptosis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity:

-

Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Preliminary results suggest it may possess broad-spectrum antibacterial properties .

- Neuroprotective Effects:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

A study focused on the compound's effect on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis compared to control groups. The study utilized flow cytometry to quantify apoptotic cells and confirmed the compound's potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial activity, researchers tested various concentrations of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that higher concentrations effectively inhibited bacterial growth, supporting its use as a potential antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.